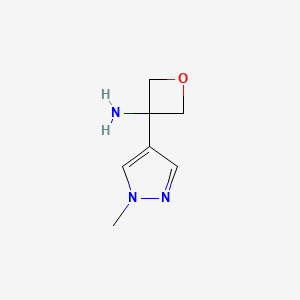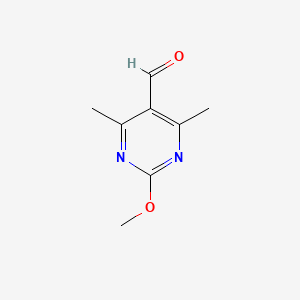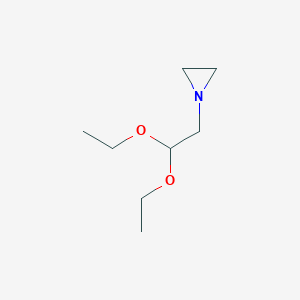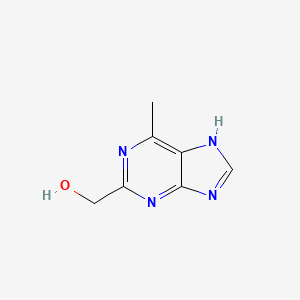
Sodium 2-(pyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with sodium as the counterion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyridin-3-yl)acetate typically involves the reaction of pyridine-3-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the pyridine-3-acetic acid is dissolved in water, and sodium hydroxide is added to neutralize the acid, forming the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature, pH, and reaction time to achieve the desired outcome.
化学反应分析
Types of Reactions: Sodium 2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-acetic acid derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Pyridine-3-acetic acid derivatives.
Reduction: Pyridine-3-ethanol or other reduced forms.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Sodium 2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of sodium 2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The acetate group can also participate in biochemical reactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Pyridine-3-acetic acid: The parent compound from which sodium 2-(pyridin-3-yl)acetate is derived.
Pyridine-3-ethanol: A reduced form of the compound.
Substituted pyridine derivatives: Compounds with various substituents on the pyridine ring.
Uniqueness: this compound is unique due to its specific combination of a pyridine ring and an acetate group, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
属性
分子式 |
C7H6NNaO2 |
|---|---|
分子量 |
159.12 g/mol |
IUPAC 名称 |
sodium;2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.Na/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);/q;+1/p-1 |
InChI 键 |
AZPRFAFVXXRCDO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CN=C1)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)




![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)

![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)






